molecular formula C8H4BrF3N4 B15314938 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Katalognummer: B15314938
Molekulargewicht: 293.04 g/mol
InChI-Schlüssel: DRGHVKBYCVWBRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound features a tetrazole ring substituted with a bromine atom and a trifluoromethyl group on a phenyl ring. The presence of these substituents imparts unique chemical and physical properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-(trifluoromethyl)aniline.

    Formation of Tetrazole Ring: The next step involves the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole stands out due to its tetrazole ring, which imparts unique chemical reactivity and biological activity. The combination of the bromine and trifluoromethyl groups further enhances its properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H4BrF3N4

Molekulargewicht

293.04 g/mol

IUPAC-Name

5-[5-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)5(3-4)7-13-15-16-14-7/h1-3H,(H,13,14,15,16)

InChI-Schlüssel

DRGHVKBYCVWBRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.